molecular formula C11H11ClN2OS B5975950 (2E)-2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

(2E)-2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No.: B5975950
M. Wt: 254.74 g/mol
InChI Key: QEBYIBXMOIEAAM-UHFFFAOYSA-N
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Description

(2E)-2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with a 2-chlorophenyl group and an imino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl bromoacetate under basic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imino group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane or acetonitrile.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

(2E)-2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in preclinical studies.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of enzymes like cyclooxygenase (COX) involved in inflammation or topoisomerase involved in DNA replication.

    Pathways Involved: The compound can modulate signaling pathways such as the PI3K-AKT pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(2-bromophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
  • (2E)-2-[(2-fluorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
  • (2E)-2-[(2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Uniqueness

(2E)-2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs with different substituents.

Properties

IUPAC Name

2-(2-chlorophenyl)imino-3-ethyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-2-14-10(15)7-16-11(14)13-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBYIBXMOIEAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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